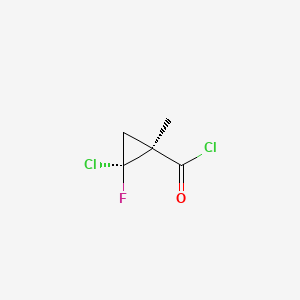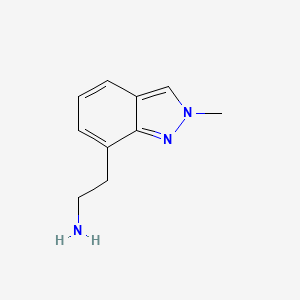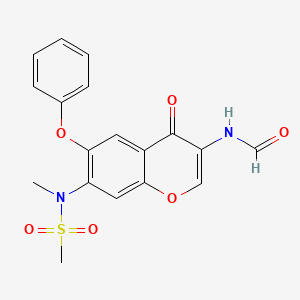
4-(Difluoromethyl)-3-methylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethyl)-3-methylbenzaldehyde is an organic compound characterized by the presence of a difluoromethyl group and a methyl group attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions: One common method is the deoxyfluorination of aldehydes using reagents such as N,N-diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) . These reagents facilitate the conversion of aldehydes to the corresponding gem-difluorides under controlled conditions.
Industrial Production Methods: Industrial production of 4-(Difluoromethyl)-3-methylbenzaldehyde may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The use of metal-based methods for transferring CF2H to C(sp2) sites in stoichiometric and catalytic modes has been reported . These methods ensure high yields and purity of the final product, making them suitable for industrial applications.
化学反応の分析
Types of Reactions: 4-(Difluoromethyl)-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the difluoromethyl group under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 4-(Difluoromethyl)-3-methylbenzoic acid.
Reduction: Formation of 4-(Difluoromethyl)-3-methylbenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
4-(Difluoromethyl)-3-methylbenzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(Difluoromethyl)-3-methylbenzaldehyde involves its interaction with molecular targets through its functional groups. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity and specificity towards various biological targets . The aldehyde group can undergo reactions that modify the compound’s structure and activity, contributing to its overall mechanism of action.
類似化合物との比較
- 1-(Difluoromethyl)-2-nitrobenzene
- 4-(Difluoromethyl)benzaldehyde
- 3-(Difluoromethyl)benzaldehyde
Comparison: 4-(Difluoromethyl)-3-methylbenzaldehyde is unique due to the presence of both a difluoromethyl group and a methyl group on the benzaldehyde core. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds . The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, making it a valuable intermediate in various chemical and pharmaceutical applications .
特性
分子式 |
C9H8F2O |
|---|---|
分子量 |
170.16 g/mol |
IUPAC名 |
4-(difluoromethyl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C9H8F2O/c1-6-4-7(5-12)2-3-8(6)9(10)11/h2-5,9H,1H3 |
InChIキー |
NMSWAUBMHFAAPH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C=O)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




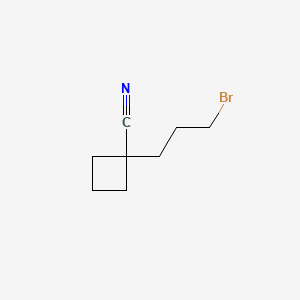
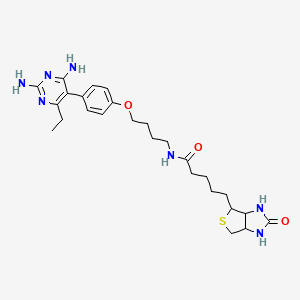

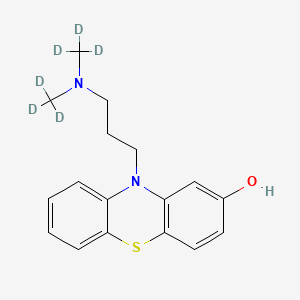
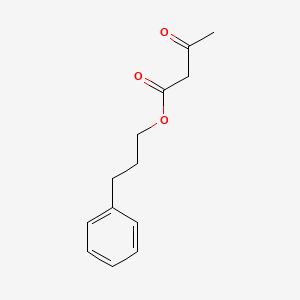
![4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 6-(3-Methyl-2-buten-1-yl)cannflavin B](/img/structure/B13445579.png)

![[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]azanium;chloride](/img/structure/B13445594.png)
